Ethyl 3-(4-fluorophenoxy)propanoate

説明

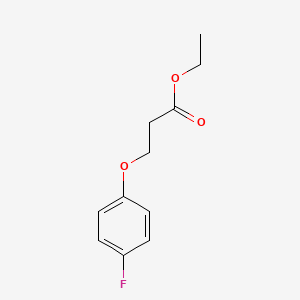

Structure

3D Structure

特性

IUPAC Name |

ethyl 3-(4-fluorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-2-14-11(13)7-8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNMRAFXXNBHSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ethyl 3-(4-fluorophenoxy)propanoate CAS registry number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3-(4-fluorophenoxy)propanoate, a molecule of interest in the fields of medicinal chemistry and materials science. This document delves into its chemical identity, safety profile, synthesis, and potential applications, with a particular focus on its relevance to drug discovery and development.

Chemical Identity and Physicochemical Properties

Ethyl 3-(4-fluorophenoxy)propanoate is an organic compound characterized by an ethyl ester functional group and a 4-fluorophenoxy moiety.

CAS Registry Number: 109174-29-0[1]

Molecular Formula: C₁₁H₁₃FO₃[1]

Molecular Weight: 212.22 g/mol [1]

Chemical Structure:

Caption: Chemical structure of Ethyl 3-(4-fluorophenoxy)propanoate.

Physicochemical Properties (Predicted and Inferred)

| Property | Value | Source |

| Physical State | Liquid (Predicted) | Inferred from similar compounds |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane) | Inferred from structure |

| SMILES | CCOC(=O)CCOc1ccc(cc1)F | [1] |

Safety Data Sheet (SDS) and Hazard Information

2.1. GHS Hazard Classification (Predicted)

Based on analogous compounds, Ethyl 3-(4-fluorophenoxy)propanoate may be classified as:

-

Skin Irritant (Category 2)

-

Eye Irritant (Category 2A)

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System

2.2. Precautionary Measures

-

Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Synthesis of Ethyl 3-(4-fluorophenoxy)propanoate

While a specific, peer-reviewed experimental protocol for the synthesis of Ethyl 3-(4-fluorophenoxy)propanoate is not widely published, a scientifically sound and field-proven approach can be proposed based on established synthetic methodologies for similar ether and ester compounds. The Williamson ether synthesis followed by Fischer esterification, or a direct etherification of an ethyl ester are both viable routes. A plausible and efficient one-pot synthesis is detailed below.

3.1. Proposed Synthesis Route: Michael Addition

A common and efficient method for the synthesis of 3-phenoxypropanoates is the Michael addition of a phenol to an acrylate ester. This reaction is typically base-catalyzed.

Caption: Proposed synthesis workflow.

3.2. Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for similar reactions and should be optimized for scale and specific laboratory conditions.

Materials and Reagents:

-

4-Fluorophenol

-

Ethyl acrylate

-

Triethylamine (or another suitable base like DBU)

-

Toluene (or another suitable solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenol (1.0 equivalent) in toluene.

-

Addition of Reagents: Add ethyl acrylate (1.1 equivalents) to the solution. Subsequently, add a catalytic amount of triethylamine (e.g., 0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within several hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with deionized water, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure Ethyl 3-(4-fluorophenoxy)propanoate.

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties. The 4-fluorophenoxy moiety, in particular, can offer several advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the half-life of a drug.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bond donation or dipole-dipole interactions, potentially increasing binding affinity and potency.

-

Lipophilicity and Permeability: The introduction of fluorine can modulate the lipophilicity of a molecule, which can influence its absorption, distribution, and ability to cross cell membranes.

While specific examples of drug candidates directly derived from Ethyl 3-(4-fluorophenoxy)propanoate are not prominent in publicly available literature, its structural motifs are present in various biologically active compounds. This molecule serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, similar 3-phenoxypropanoate structures are found in compounds investigated for their anti-inflammatory and analgesic properties[2].

Potential Therapeutic Areas for Derivatives:

-

Oncology: As a scaffold for the synthesis of kinase inhibitors.

-

Inflammation and Pain: As a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesic agents.

-

Infectious Diseases: As a building block for novel antimicrobial or antiviral compounds.

Caption: Logical workflow in drug discovery.

Spectroscopic Data (Predicted)

5.1. ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Ethyl group: A triplet signal for the methyl protons (-CH₃) at approximately 1.2-1.3 ppm and a quartet signal for the methylene protons (-OCH₂CH₃) at approximately 4.1-4.2 ppm.

-

Propanoate chain: Two triplet signals for the two methylene groups (-CH₂CH₂-), one adjacent to the ester carbonyl and the other adjacent to the phenoxy oxygen. The methylene protons alpha to the carbonyl are expected around 2.8-2.9 ppm, and the methylene protons alpha to the oxygen are expected around 4.2-4.3 ppm.

-

Aromatic protons: The 4-fluorophenyl group will show a complex multiplet pattern in the aromatic region (approximately 6.9-7.1 ppm) due to proton-proton and proton-fluorine coupling.

5.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Carbonyl carbon: A signal in the downfield region, typically around 170-172 ppm.

-

Aromatic carbons: Four signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and oxygen substituents. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.

-

Propanoate and ethyl carbons: Signals for the methylene carbons of the propanoate chain and the ethyl group will appear in the aliphatic region of the spectrum.

5.3. IR (Infrared) Spectroscopy

-

C=O stretch: A strong absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.

-

C-O stretches: Strong absorption bands for the C-O single bonds of the ester and ether linkages, typically in the range of 1000-1300 cm⁻¹.

-

Aromatic C=C stretches: Multiple absorption bands in the 1450-1600 cm⁻¹ region.

-

C-F stretch: A strong absorption band in the 1150-1250 cm⁻¹ region.

-

C-H stretches: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and aromatic C-H stretching vibrations just above 3000 cm⁻¹.

5.4. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 212. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and cleavage of the propanoate chain.

Conclusion

Ethyl 3-(4-fluorophenoxy)propanoate is a valuable chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery and materials science. Its fluorinated phenoxy moiety offers a strategic advantage for modulating the physicochemical and biological properties of target molecules. While comprehensive experimental data for this specific compound is not widely available, this guide provides a robust, scientifically-grounded overview based on established chemical principles and data from analogous structures. Further research to fully characterize this compound and explore its applications is warranted.

References

Sources

Preliminary in vitro toxicity screening of Ethyl 3-(4-fluorophenoxy)propanoate

A Mechanistic and Methodological Whitepaper for Preclinical Drug Development

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, evaluating a novel chemical entity like Ethyl 3-(4-fluorophenoxy)propanoate (E3FPP) requires moving beyond basic viability assays to understand its fundamental toxicophores. E3FPP belongs to the broader chemical space of aryloxyphenoxypropionates and fluorinated aromatic ethers.

The core challenge with this chemotype is not acute basal cytotoxicity, but rather its potential for insidious, cumulative target-organ toxicity. Aryloxyphenoxypropionates are mechanistically linked to the disruption of lipid metabolism and the generation of severe oxidative stress in biological systems[1]. The highly lipophilic fluorophenoxy moiety enables rapid cellular penetration, but it also serves as a prime substrate for hepatic cytochrome P450 (CYP) enzymes.

The Causality of Screening: Why must we prioritize oxidative stress and hepatic profiling? The ether linkage and halogenated aromatic ring of E3FPP are susceptible to CYP-mediated bioactivation. This metabolism can yield reactive electrophilic intermediates that deplete intracellular glutathione (GSH), initiate lipid peroxidation, and ultimately uncouple mitochondrial respiration[1]. Therefore, our screening strategy must be heavily biased toward metabolically competent liver models and high-content mitochondrial assessments.

Regulatory Alignment: The NAM Framework

Historically, preclinical hepatotoxicity screening relied on 2D immortalized cell lines (e.g., HepG2). However, these models rapidly downregulate CYP450 expression, rendering them blind to metabolite-driven toxicity.

To ensure translational accuracy, this whitepaper aligns with the FDA’s recent New Approach Methodologies (NAM) guidance. The NAM framework mandates human biological relevance, explicitly requiring that in vitro models recapitulate true in vivo hepatocellular physiology and architecture[2]. By deploying 3D human liver microtissues (hLMTs) and calculating the Cytotoxicity-to-Total Peak Plasma Concentration (C2C) ratio, we can establish a highly accurate threshold to distinguish safe compounds from those with clinical hepatotoxic liabilities[3].

Toxicity Pathway Visualization

Mechanistic pathway of fluorophenoxy-induced oxidative stress and mitochondrial dysfunction.

Self-Validating Experimental Protocols

A screening protocol is only as robust as its internal controls. To ensure trustworthiness, every assay described below is designed as a self-validating system . This means every microplate must contain a vehicle control (to establish baseline noise) and a known mechanistic positive control (to validate the dynamic range and metabolic competence of the specific cell batch)[4].

Protocol 1: NAM-Compliant 3D hLMT Hepatotoxicity Assay

Objective: Determine the ATP-based IC50 of E3FPP in a metabolically competent 3D model to calculate the predictive C2C ratio. Causality: A 14-day exposure in a 3D architecture captures delayed, metabolite-driven toxicities that standard 24-hour 2D assays entirely miss.

Step-by-Step Methodology:

-

Microtissue Assembly: Seed a co-culture of primary human hepatocytes and non-parenchymal cells (Kupffer/stellate cells) into 96-well ultra-low attachment (ULA) plates. Centrifuge lightly and incubate for 5 days to allow tight 3D spheroid formation.

-

Compound Preparation: Prepare a 10-point dose-response curve of E3FPP (0.1 µM to 300 µM) in assay media containing a final concentration of 0.1% DMSO.

-

Self-Validation Controls: Include 0.1% DMSO as the negative vehicle control. Include 300 µM Diclofenac as the positive hepatotoxic control (validates CYP2C9/CYP3A4 competence).

-

Chronic Exposure: Dose the hLMTs for 14 days. Perform a 50% media exchange with fresh compound every 48 hours to mimic chronic human exposure and allow for cumulative toxicity.

-

Endpoint Analysis: At day 14, lyse the spheroids using a 3D-optimized luminescence reagent (e.g., CellTiter-Glo 3D). Measure intracellular ATP via a microplate reader. Calculate the IC50 using non-linear regression.

Protocol 2: High-Content Screening (HCS) for Mechanistic Toxicity

Objective: Non-invasively monitor nuclear damage, ROS generation, and mitochondrial membrane potential (MMP) at a single-cell resolution[4]. Causality: High-content imaging allows us to decouple how the cell is dying from the fact that it is dying. If mitochondrial potential drops before membrane integrity is lost, E3FPP is acting as a direct mitochondrial uncoupler rather than a general necrotic agent.

Step-by-Step Methodology:

-

Cell Culture: Seed HepG2 cells into 96-well optical-bottom plates (black walled, clear bottom) at 10,000 cells/well. Incubate for 24 hours.

-

Dosing: Treat cells with E3FPP at the IC20 and IC50 concentrations (determined from Protocol 1) for 24, 48, and 72 hours.

-

Multiplex Staining: Remove media and co-incubate for 30 minutes with a triplex fluorescent dye cocktail:

-

Hoechst 33342 (Nuclear morphology/condensation)

-

CellROX Green (Intracellular oxidative stress)

-

TMRE (Mitochondrial Membrane Potential)

-

-

Imaging & Analysis: Acquire images using an automated High-Content Imaging System (e.g., ImageXpress Micro). Use automated image analysis software to quantify fluorescence intensity per cell and identify phenotypic shifts.

Workflow Visualization

Tiered in vitro screening workflow for E3FPP safety evaluation and risk assessment.

Quantitative Data Interpretation Framework

Data generation is meaningless without rigid thresholds for decision-making. The following table summarizes the quantitative metrics extracted from the protocols above and defines the Go/No-Go criteria for E3FPP progression.

| Assay / Endpoint | Biomarker / Metric | Threshold for Concern (No-Go) | Mechanistic Implication |

| 3D Hepatotoxicity | ATP IC50 (14-day) | < 50 µM | High risk of clinical drug-induced liver injury (DILI) due to cumulative toxicity. |

| Clinical Translation | C2C Ratio | < 176 | Indicates severe hepatotoxicity at expected therapeutic plasma exposures[3]. |

| Oxidative Stress | CellROX Intensity | > 2.0-fold increase vs. vehicle | Robust ROS generation via CYP bioactivation or direct mitochondrial electron leak. |

| Mitochondrial Health | TMRE Intensity | > 30% reduction vs. vehicle | Loss of mitochondrial membrane potential; indicates direct uncoupling by E3FPP. |

| Nuclear Integrity | Hoechst Condensation | > 15% of cell population | Induction of late-stage apoptosis secondary to lipid peroxidation/ATP depletion. |

Conclusion

By integrating FDA NAM-compliant 3D liver microtissues with high-content mechanistic imaging, we transform Ethyl 3-(4-fluorophenoxy)propanoate from a structural unknown into a deeply profiled candidate. This self-validating workflow ensures that any observed toxicity is accurately attributed to the fluorophenoxy moiety's specific mechanisms—namely oxidative stress and mitochondrial uncoupling—allowing drug development professionals to make confident, data-driven attrition or progression decisions early in the pipeline.

References

- Source: sdiarticle3.

- Source: pharmtech.

- Source: news-medical.

- Source: fda.

Sources

Biological Activity and Target Binding of Ethyl 3-(4-fluorophenoxy)propanoate Derivatives: A Comprehensive Technical Guide

[label="COX-2: #EA433

Refining Inhibition Diagrams

I'm now revising and expanding the visual representation. I've updated the DOT diagrams to improve clarity, now including full signaling cascades for both COX-2 and LTA4H pathways, illustrating 4-fluorophenoxy derivative's dual inhibitory effects. Further, I have added color-coded enzyme diagrams.

Executive Summary & Chemical Rationale

As a Senior Application Scientist overseeing early-stage drug discovery and agrochemical development, I approach the structural optimization of small molecules as a multi-dimensional challenge involving pharmacokinetics, binding thermodynamics, and target selectivity. The ethyl 3-(4-fluorophenoxy)propanoate scaffold, and its corresponding propionic acid derivatives, represent a highly versatile class of building blocks [5.1].

The causality behind selecting the 4-fluorophenoxy moiety is rooted in its unique physicochemical properties. The substitution of a fluorine atom at the para-position of the phenoxy ring serves a dual purpose:

-

Metabolic Stability: Fluorine’s high electronegativity blocks cytochrome P450-mediated para-hydroxylation, significantly extending the biological half-life of the derivative.

-

Target Binding Thermodynamics: The C–F bond acts as a bioisostere for a C–H or C–OH bond. It participates in orthogonal multipolar interactions (halogen bonding) within hydrophobic protein pockets, driving high-affinity target engagement.

This guide explores the biological activity of these derivatives across three primary domains: metabolic modulation (PPAR agonism), anti-inflammatory targeting (COX-2/LTA4H inhibition), and agrochemical applications (ACCase inhibition).

Metabolic Modulation: PPARα/γ Agonism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose homeostasis. Derivatives containing the 4-fluorophenoxy tail have emerged as highly potent, subtype-selective agonists, particularly for PPARα and dual PPARα/γ activation[1].

Target Binding Mechanics

Structural biology and X-ray crystallographic studies reveal that the 4-fluorophenoxy group docks perfectly into the hydrophobic ligand-binding domain (LBD) of PPARα[2]. Specifically, the fluorinated tail engages in van der Waals interactions with a highly conserved hydrophobic pocket composed of residues Val332, Val255, Leu254, Glu251, Leu247, and Ile241 [2].

For dual agonists like MRL-I (a chromane-2-carboxylic acid derivative with a 4-fluorophenoxy tail), this binding mechanism translates to substantial antihyperglycemic and hypolipidemic activities in vivo[3]. The structural rigidity provided by the propanoate/carboxylic acid backbone ensures the correct spatial orientation of the fluorophenoxy tail, maximizing receptor agonism[4].

PPARα/γ signaling pathway activated by 4-fluorophenoxy derivatives.

Anti-Inflammatory Targeting: Dual COX-2 / LTA4H Inhibition

Beyond metabolic disorders, 4-fluorophenoxy derivatives exhibit profound anti-inflammatory properties by acting as dual inhibitors of Cyclooxygenase-2 (COX-2) and Leukotriene A4 Hydrolase (LTA4H)[5].

Causality of Dual Inhibition

Inflammation is driven by both the prostaglandin (via COX-2) and leukotriene (via LTA4H) pathways. Inhibiting only COX-2 often shunts arachidonic acid metabolism toward the 5-LOX/LTA4H pathway, leading to increased leukotriene B4 (LTB4) production and subsequent gastrointestinal or cardiovascular toxicity. By utilizing derivatives like 1-(2-(4-(4-fluorophenoxy)phenoxy)ethyl) pyrrolidine , researchers achieve dual blockade[5]. The 4-fluorophenoxy group provides the necessary lipophilicity to penetrate the active sites of both enzymes, resulting in a balanced suppression of both inflammatory mediators.

Dual inhibition of COX-2 and LTA4H pathways by 4-fluorophenoxy compounds.

Quantitative Data Summary

The following table summarizes the biological activity and target binding metrics of key 4-fluorophenoxy derivatives across different therapeutic and agricultural applications.

| Compound / Derivative | Primary Target | Biological Activity / Indication | Key Binding Interaction |

| APHM-19 | PPARα | Agonist (Lipid Metabolism) | Hydrophobic pocket (Val332, Leu254) |

| Compound A-4 | PPARα | Agonist (EC50 = 17.97 μM) | Regulates fatty acid metabolism |

| MRL-I | PPARα/γ | Dual Agonist (Antihyperglycemic) | Ile272 (PPARα LBD) |

| Compound 5p | COX-2 / LTA4H | Dual Inhibitor (Anti-inflammatory) | Active site competitive inhibition |

| FOP Derivatives | ACCase | Herbicide (Weed Control) | Carboxyltransferase (CT) domain |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal mathematical and biological controls to prevent false positives/negatives, ensuring that observed activities are true pharmacodynamic responses.

Protocol A: Self-Validating Dual-Luciferase Reporter Assay for PPAR Agonism

Objective: Quantify the transcriptional activation of PPARα by 4-fluorophenoxypropanoate derivatives.

Causality & System Design: Firefly luciferase signals are intrinsically vulnerable to variations in cell viability and transfection efficiency. By co-transfecting a constitutively active Renilla luciferase plasmid, we create an internal baseline. Normalizing Firefly to Renilla luminescence mathematically isolates the receptor-specific transcriptional activation from systemic noise.

-

Cell Seeding & Co-transfection: Seed HEK293T cells in 96-well plates at 2×104 cells/well. Co-transfect with a PPARα expression plasmid, a PPRE-driven Firefly luciferase reporter, and a CMV-driven Renilla luciferase control plasmid (ratio 10:10:1).

-

Compound Incubation: After 24 hours, treat cells with the 4-fluorophenoxy derivative (dose-response: 0.1 μM to 30 μM).

-

Internal Control: Use Fenofibrate (10 μM) as a positive control and 0.1% DMSO as a vehicle negative control.

-

-

Cell Lysis & Measurement: Lyse cells using Passive Lysis Buffer (PLB) after 24 hours of compound exposure. Sequentially add Firefly substrate and measure luminescence, followed by the Renilla quenching/activation substrate.

-

Self-Validation & Analysis:

-

Calculate the ratio of Firefly/Renilla luminescence.

-

Validation Gate: Calculate the Z'-factor using the Fenofibrate and DMSO controls. The assay is only validated if Z′>0.5 .

-

Self-validating dual-luciferase reporter assay workflow for PPAR agonism.

Protocol B: In Vitro COX-1/COX-2 Selectivity Assay

Objective: Determine the IC50 and selectivity index of dual-target inhibitors.

Causality & System Design: The primary challenge in COX inhibition assays is differentiating between true competitive inhibition and non-specific protein binding or enzyme degradation. By incorporating a pre-incubation step with heat-inactivated enzyme as a baseline, and using Celecoxib (COX-2 specific) as an internal calibrator, the system self-validates enzyme structural integrity.

-

Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes.

-

Validation Control: Boil an aliquot of each enzyme at 95°C for 10 minutes to serve as a 0% activity baseline.

-

-

Inhibitor Incubation: Pre-incubate the enzymes with the 4-fluorophenoxy derivatives for 15 minutes at 37°C.

-

Internal Calibrators: Celecoxib (COX-2) and Indomethacin (COX-1). If Celecoxib fails to achieve >90% inhibition at 1 μM, the assay is flagged for enzyme degradation.

-

-

Reaction Initiation: Add arachidonic acid (substrate) and a colorimetric co-substrate (e.g., TMPD) to initiate the reaction.

-

Quantification: Measure absorbance at 590 nm. Fit the dose-response data to a 4-parameter logistic curve to determine the IC50, ensuring an R2>0.95 for validation.

References

-

Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors. National Institutes of Health (NIH). [Link]

-

Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. American Chemical Society (ACS).[Link]

-

Discovery of Dual Target Inhibitors against Cyclooxygenases and Leukotriene A4 Hydrolyase. American Chemical Society (ACS).[Link]

-

(2R)-2-ethylchromane-2-carboxylic acids: discovery of novel PPARalpha/gamma dual agonists as antihyperglycemic and hypolipidemic agents. National Institutes of Health (NIH).[Link]

-

Differences in the metabolism and pharmacokinetics of two structurally similar PPAR agonists in dogs: involvement of taurine conjugation. National Institutes of Health (NIH).[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2R)-2-ethylchromane-2-carboxylic acids: discovery of novel PPARalpha/gamma dual agonists as antihyperglycemic and hypolipidemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differences in the metabolism and pharmacokinetics of two structurally similar PPAR agonists in dogs: involvement of taurine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Protocol: Synthesis of Ethyl 3-(4-fluorophenoxy)propanoate via Fischer-Speier Esterification

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step laboratory protocol for the synthesis of Ethyl 3-(4-fluorophenoxy)propanoate, a potentially valuable intermediate in pharmaceutical research and development. The synthesis is achieved through the classic Fischer-Speier esterification of 3-(4-fluorophenoxy)propanoic acid with ethanol, utilizing concentrated sulfuric acid as a catalyst. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, detailed safety procedures, and robust analytical methods for product characterization.

Introduction and Scientific Principles

Ethyl 3-(4-fluorophenoxy)propanoate is a carboxylate ester containing a fluorophenoxy moiety, a common structural motif in medicinal chemistry. Its synthesis is a fundamental step towards creating more complex molecules for drug discovery pipelines. The Fischer-Speier esterification is the chosen method due to its reliability, cost-effectiveness, and scalability.[1][2]

The reaction involves the acid-catalyzed condensation of a carboxylic acid (3-(4-fluorophenoxy)propanoic acid) and an alcohol (ethanol).[3] It is a reversible acyl substitution reaction, and its equilibrium is governed by Le Châtelier's principle.[2] To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This protocol employs a large excess of ethanol, which acts as both a reagent and the solvent, to drive the reaction forward.[4]

Mechanism of Action: Acid-Catalyzed Esterification

The reaction proceeds through a multi-step mechanism initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst.[3][5] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of ethanol.[4] A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Subsequently, a molecule of water is eliminated—a process facilitated by the acidic conditions—and deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final ester product.[2]

Caption: The mechanism of Fischer-Speier Esterification.

Materials, Reagents, and Equipment

Reagents & Chemicals

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Notes |

| 3-(4-Fluorophenoxy)propanoic acid | C₉H₉FO₃ | 184.16 | 1.0 | 5.00 g | Starting material |

| Absolute Ethanol (200 Proof) | C₂H₅OH | 46.07 | ~15 | 50 mL | Reagent and solvent |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 0.1 | 0.5 mL | Catalyst |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~150 mL | Extraction solvent |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | ~100 mL | Neutralizing wash |

| Brine (Saturated NaCl) | NaCl | 58.44 | - | ~50 mL | Aqueous wash |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | Drying agent |

| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | - | ~1 mL | NMR solvent |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Reflux condenser with tubing

-

Clamps and support stand

-

250 mL Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Glass funnel and filter paper

-

Analytical balance

-

Fume hood

-

Personal Protective Equipment (PPE)

Environmental Health & Safety (EHS) Protocol

All procedures must be performed in a well-ventilated chemical fume hood. Appropriate PPE, including a lab coat, safety glasses/goggles, and chemical-resistant gloves, must be worn at all times.

-

3-(4-Fluorophenoxy)propanoic acid: Causes skin, eye, and potential respiratory irritation.[6][7] Avoid inhalation of dust and contact with skin and eyes.

-

Ethanol (Absolute): Highly flammable liquid and vapor.[8][9] Keep away from heat, sparks, open flames, and other ignition sources.[10] Causes serious eye irritation.[8]

-

Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Causes severe skin burns and serious eye damage.[11][12][13] Reacts violently with water. Crucial: Always add acid slowly to the alcohol/solution, never the other way around.[11]

-

Ethyl Acetate: Flammable liquid. May cause drowsiness or dizziness.

In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][13]

Step-by-Step Experimental Protocol

This protocol outlines the synthesis, work-up, and purification of the target ester.

Reaction Setup and Execution

-

Reagent Preparation: In a 100 mL round-bottom flask containing a magnetic stir bar, add 5.00 g of 3-(4-fluorophenoxy)propanoic acid.

-

Solvent Addition: To the flask, add 50 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.

-

Catalyst Addition (Critical Step): Place the flask in an ice-water bath to manage heat generation. While stirring, slowly and carefully add 0.5 mL of concentrated sulfuric acid dropwise to the ethanol solution.[14] A slight exotherm will be observed.

-

Causality Insight: The slow, cooled addition of the strong acid to the alcohol is a critical safety measure to control the exothermic heat of solvation, preventing potential boiling and splashing of the corrosive mixture.

-

-

Reflux: Assemble a reflux condenser on top of the flask. With the cooling water running through the condenser, heat the reaction mixture to a gentle reflux (approximately 78-80 °C) using a heating mantle.

-

Reaction Time: Maintain the reflux with continuous stirring for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

-

Expertise Note: Refluxing ensures the reaction is maintained at the constant boiling point of the solvent, maximizing the reaction rate without evaporative loss of material.[15]

-

Product Work-up and Isolation

-

Cooling: After the reflux period, turn off the heat and allow the flask to cool to room temperature.

-

Solvent Removal: Remove the bulk of the excess ethanol using a rotary evaporator.

-

Extraction Setup: Transfer the concentrated residue to a 250 mL separatory funnel. Dilute the residue with 75 mL of ethyl acetate and 50 mL of deionized water. Shake the funnel gently and allow the layers to separate.

-

Neutralization Wash: Carefully add 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel in portions.

-

Trustworthiness Check: CO₂ gas will evolve as the bicarbonate neutralizes the sulfuric acid and any remaining carboxylic acid. Vent the separatory funnel frequently to release the pressure. Continue adding bicarbonate solution until gas evolution ceases. This ensures complete removal of acidic components.

-

-

Aqueous Washes: Drain the aqueous (bottom) layer. Wash the remaining organic layer with an additional 50 mL of deionized water, followed by 50 mL of brine.

-

Causality Insight: The brine wash helps to remove residual water from the organic phase and breaks up any emulsions, facilitating a cleaner separation.[15]

-

-

Drying: Drain the washed organic layer into a clean Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate (Na₂SO₄), and swirl the flask. Add more drying agent until it no longer clumps together, indicating the solution is dry.

-

Final Isolation: Gravity filter the dried organic solution into a pre-weighed round-bottom flask to remove the Na₂SO₄. Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate. The resulting residue is the crude Ethyl 3-(4-fluorophenoxy)propanoate, which should appear as a colorless to pale yellow oil.

Purification via Column Chromatography (Optional)

If analytical data suggests the presence of impurities, the crude product can be purified.

-

TLC Analysis: Determine an appropriate solvent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point (e.g., 9:1 or 4:1 Hexanes:EtOAc). The ideal system will give the product an Rf value of approximately 0.3-0.4.[16]

-

Column Preparation: Prepare a silica gel column using the chosen eluent system.[17]

-

Loading and Elution: Dissolve the crude oil in a minimal amount of the eluent and load it onto the column. Elute the product from the column, collecting fractions.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified Ethyl 3-(4-fluorophenoxy)propanoate.

Caption: Experimental workflow for synthesis and purification.

Product Characterization

The identity and purity of the synthesized Ethyl 3-(4-fluorophenoxy)propanoate should be confirmed using spectroscopic methods.

-

Infrared (IR) Spectroscopy: The most significant change will be the disappearance of the very broad O-H stretching band from the starting carboxylic acid (typically 3300-2500 cm⁻¹) and the appearance of a strong, sharp carbonyl (C=O) stretching band for the ester functional group around 1735 cm⁻¹ .[18][19] The C-O stretches for the ester will also be present in the 1300-1100 cm⁻¹ region.

-

¹H NMR Spectroscopy (500 MHz, CDCl₃): The proton NMR spectrum provides definitive structural confirmation. The expected chemical shifts (δ) and multiplicities are:

-

δ ~7.00-6.85 (m, 4H): Aromatic protons of the para-substituted fluorophenyl ring.

-

δ ~4.20 (t, 2H): Methylene protons (-OCH₂-) of the propanoate chain, adjacent to the phenoxy oxygen.

-

δ ~4.15 (q, 2H): Methylene protons (-OCH₂CH₃) of the ethyl ester group.

-

δ ~2.85 (t, 2H): Methylene protons (-CH₂C=O) alpha to the carbonyl group.

-

δ ~1.25 (t, 3H): Methyl protons (-OCH₂CH₃) of the ethyl ester group.

-

-

¹³C NMR Spectroscopy (126 MHz, CDCl₃): Key expected signals include:

-

δ ~171 ppm: Ester carbonyl carbon (C=O).

-

δ ~158 ppm (d): Aromatic carbon attached to fluorine (shows C-F coupling).

-

δ ~116-120 ppm (d): Aromatic carbons.

-

δ ~65 ppm: Methylene carbon (-OCH₂-) of the propanoate chain.

-

δ ~61 ppm: Methylene carbon (-OCH₂CH₃) of the ethyl ester group.

-

δ ~35 ppm: Methylene carbon (-CH₂C=O) alpha to the carbonyl.

-

δ ~14 ppm: Methyl carbon (-OCH₂CH₃) of the ethyl ester group.

-

References

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification. [Link]

-

Chemistry LibreTexts. (2023, January 22). Esterification. [Link]

-

Clark, J. (n.d.). Mechanism for the esterification reaction. Chemguide. [Link]

-

Shi, H. C., et al. (2014). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Advances. [Link]

-

Univar Solutions. (n.d.). SAFETY DATA SHEET ETHANOL. [Link]

-

Agilent Technologies. (2024, August 23). Ethanol - Safety Data Sheet. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

-

Pascack Valley Regional High School District. (n.d.). IR Spectroscopy of Esters. [Link]

-

JoVE. (2023, April 30). Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Coogee Chemicals. (2024, February 28). SAFETY DATA SHEET SULPHURIC ACID >51%. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

OpenStax. (2023, September 20). Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. [Link]

-

University of Colorado Boulder. (n.d.). IR SPECTRA OF A CARBOXYLIC ACID, ALCOHOL, AND ESTER. [Link]

-

Angene Chemical. (2025, September 5). Safety Data Sheet: 3-(4-Fluorophenoxy)propionic acid. [Link]

-

Decon Labs. (2024, December 31). Ethanol SDS - Safety Data Sheet (SDS). [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

-

University of Alberta. (n.d.). Column chromatography. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). [Link]

-

Ecolab. (n.d.). SAFETY DATA SHEET SULPHURIC ACID 98%. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Metal-Free Chemoselective Hydrogenation. [Link]

-

Agilent Technologies. (2025, February 9). Sulfuric acid 3 percent - SAFETY DATA SHEET. [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: sulphuric acid ... %. [Link]

-

PubMed. (1993). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. [Link]

- Google Patents. (n.d.). CN102070550B - Method for synthesizing fenoxaprop-p-ethyl.

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

-

Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. [Link]

-

Chemistry LibreTexts. (2019, July 24). Uses of ¹H NMR Spectroscopy. [Link]

- Google Patents. (n.d.). EP0168006A2 - Process for preparing 3-(4-Fluorophenoxy)propionitrile....

-

University of Limerick. (2019, February 8). Column chromatography for separation and fractionation of flavor-active esters. [Link]

-

The Good Scents Company. (n.d.). ethyl 3-(2-furyl) propanoate. [Link]

-

Filo. (2024, December 12). Interpretation of HNMR of ethyl propanoate. [Link]

-

SpectraBase. (n.d.). Ethyl (E)-3-(4-methoxyphenyl)amino-3-perfluorooctylpropenoate - 19F NMR. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. angenechemical.com [angenechemical.com]

- 7. echemi.com [echemi.com]

- 8. leap.epa.ie [leap.epa.ie]

- 9. agilent.com [agilent.com]

- 10. deconlabs.com [deconlabs.com]

- 11. rjbatt.com.au [rjbatt.com.au]

- 12. fishersci.com [fishersci.com]

- 13. assets.pim.ecolab.com [assets.pim.ecolab.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. web.uvic.ca [web.uvic.ca]

- 18. jove.com [jove.com]

- 19. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

The Versatile Role of Ethyl 3-(4-fluorophenoxy)propanoate in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction

Ethyl 3-(4-fluorophenoxy)propanoate and its corresponding carboxylic acid, 3-(4-fluorophenoxy)propanoic acid, are pivotal intermediates in the landscape of modern pharmaceutical development. The presence of the fluorophenoxy moiety imparts unique physicochemical properties to parent molecules, often enhancing biological activity, metabolic stability, and pharmacokinetic profiles.[1] This guide provides an in-depth exploration of the applications of Ethyl 3-(4-fluorophenoxy)propanoate as a versatile building block, with a primary focus on its crucial role in the synthesis of epigenetic modulators and its potential in the development of anti-inflammatory and analgesic agents. Detailed, field-proven protocols are provided to enable researchers and drug development professionals to effectively utilize this intermediate in their synthetic endeavors.

Core Applications in API Synthesis

The utility of Ethyl 3-(4-fluorophenoxy)propanoate as an API intermediate is principally demonstrated in two key therapeutic areas:

-

Epigenetic Modulation: As a key fragment in the synthesis of the potent and selective EED (Embryonic Ectoderm Development) inhibitor, EED226, which is a critical component of the Polycomb Repressive Complex 2 (PRC2).[2][3]

-

Anti-inflammatory and Analgesic Drug Development: As a structural motif in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), analogous to established agents like fenoprofen.[1][4]

Application 1: Synthesis of the EED Inhibitor EED226

Scientific Background and Rationale

The Polycomb Repressive Complex 2 (PRC2) is a histone methyltransferase that plays a critical role in gene silencing and is frequently dysregulated in various cancers.[5] EED is an essential non-catalytic subunit of PRC2, and its interaction with trimethylated histone H3 on lysine 27 (H3K27me3) is crucial for the allosteric activation of the complex's catalytic subunit, EZH2.[3][6] EED226 is a first-in-class, orally bioavailable EED inhibitor that binds to the H3K27me3 pocket of EED, disrupting PRC2 activity and leading to tumor regression in preclinical models.[7]

The synthesis of EED226 involves the crucial coupling of the 3-(4-fluorophenoxy)propanoic acid moiety with a complex heterocyclic amine. The propanoate side chain provides an optimal linker to position the fluorophenoxy group within the binding pocket of the EED protein, contributing to the high affinity and selectivity of the inhibitor.

Experimental Workflow: Synthesis of EED226 Intermediate

The following diagram illustrates the key synthetic transformation involving 3-(4-fluorophenoxy)propanoic acid en route to EED226.

Caption: Amide coupling of 3-(4-fluorophenoxy)propanoic acid with a heterocyclic amine.

Protocol: Amide Coupling for EED226 Precursor Synthesis

This protocol outlines a standard procedure for the amide bond formation between 3-(4-fluorophenoxy)propanoic acid and a representative heterocyclic amine, a key step in the synthesis of EED226.

Materials:

-

3-(4-Fluorophenoxy)propanoic acid

-

Appropriate heterocyclic amine (e.g., substituted pyrrolidine derivative)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-fluorophenoxy)propanoic acid (1.0 eq) in anhydrous DCM.

-

Activation: To the stirred solution, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: In a separate flask, dissolve the heterocyclic amine (1.1 eq) in anhydrous DCM and add DIPEA (2.0 eq). Add this solution dropwise to the activated carboxylic acid mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude amide by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to yield the pure product.

Data Summary:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity (Typical) | Yield (Typical) |

| 3-(4-Fluorophenoxy)propanoic acid | 184.16 | 1.0 | >98% | - |

| Heterocyclic Amine | Varies | 1.1 | >97% | - |

| Amide Product | Varies | - | >98% (post-chromatography) | 70-90% |

Application 2: Synthesis of Anti-Inflammatory and Analgesic Agents (Fenoprofen Analog)

Scientific Background and Rationale

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[4] A significant class of NSAIDs are the propionic acid derivatives, such as ibuprofen and fenoprofen. The mechanism of action of these drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[4] The structural similarity of 3-(4-fluorophenoxy)propanoic acid to the core of fenoprofen makes it an attractive starting material for the synthesis of novel NSAID candidates. The fluorine substitution can potentially enhance the potency and modify the pharmacokinetic properties of the resulting drug molecule.

Experimental Workflow: Synthesis of a Fenoprofen Analog

The following workflow outlines a general strategy for the synthesis of a fenoprofen analog from 3-(4-fluorophenoxy)propanoic acid.

Caption: General synthetic route to a fenoprofen analog.

Protocol: Synthesis of 2-(4-Fluorophenoxy)propanoic Acid (Fenoprofen Analog Precursor)

This protocol describes the synthesis of the carboxylic acid precursor for a fenoprofen analog, starting with the hydrolysis of Ethyl 3-(4-fluorophenoxy)propanoate.

Materials:

-

Ethyl 3-(4-fluorophenoxy)propanoate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl, concentrated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Hydrolysis: In a round-bottom flask, dissolve Ethyl 3-(4-fluorophenoxy)propanoate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v). Add sodium hydroxide (2.0 eq) and heat the mixture to reflux.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting ester is no longer visible (typically 2-4 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 1-2 with concentrated HCl while cooling in an ice bath. A white precipitate should form.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic extracts and wash with brine (1x).

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(4-fluorophenoxy)propanoic acid as a white solid. The product can be further purified by recrystallization if necessary.

Further Steps: The resulting 3-(4-fluorophenoxy)propanoic acid can then be converted to the corresponding fenoprofen analog through established methods for α-methylation of carboxylic acids.

Conclusion

Ethyl 3-(4-fluorophenoxy)propanoate is a valuable and versatile intermediate for the synthesis of complex pharmaceutical agents. Its application in the development of the EED inhibitor EED226 highlights its importance in the field of oncology and epigenetic modulation. Furthermore, its structural similarity to known NSAIDs provides a clear pathway for the discovery of novel anti-inflammatory and analgesic drugs. The protocols detailed in this guide offer a practical framework for researchers to harness the synthetic potential of this important building block in their drug discovery and development programs.

References

-

An overview of the development of EED inhibitors to disable the PRC2 function. PMC. [Link]

-

FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

-

Countering the genome reprogramming of cancer cells. Novartis. [Link]

-

Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics. PMC. [Link]

-

Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders. PMC. [Link]

-

Discovery of First-in-Class, Potent, and Orally Bioavailable Embryonic Ectoderm Development (EED) Inhibitor with Robust Anticancer Efficacy. PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. novartis.com [novartis.com]

- 4. FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of First-in-Class, Potent, and Orally Bioavailable Embryonic Ectoderm Development (EED) Inhibitor with Robust Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Reagent and Solvent Selection for the Preparation of Ethyl 3-(4-fluorophenoxy)propanoate

Executive Summary & Chemical Context

The synthesis of Ethyl 3-(4-fluorophenoxy)propanoate (CAS No. 109174-29-0)[1] represents a critical transformation in the development of fluorinated aryloxypropionate derivatives, which are highly valued as intermediates in agrochemical and pharmaceutical pipelines. The installation of the ether linkage while preserving the ethyl ester moiety requires precise control over reaction conditions to prevent side reactions such as ester hydrolysis or transesterification.

This application note evaluates two primary synthetic strategies: the classical Williamson Ether Synthesis [2] and the atom-economical Oxa-Michael Addition [3]. By analyzing the causality behind reagent and solvent choices, this guide provides researchers with self-validating protocols optimized for yield, scalability, and operational safety.

Mechanistic Pathways & Reaction Logic

The preparation of Ethyl 3-(4-fluorophenoxy)propanoate can be approached via two distinct mechanistic pathways.

-

Route A (Williamson Ether Synthesis): This route relies on an SN2 displacement. 4-Fluorophenol is deprotonated by a mild base to form a nucleophilic phenoxide, which subsequently attacks the electrophilic carbon of ethyl 3-bromopropanoate[2].

-

Route B (Oxa-Michael Addition): This route utilizes a 1,4-conjugate addition. The hydroxyl group of 4-fluorophenol adds across the electron-deficient double bond of ethyl acrylate. This pathway is highly atom-economical and is typically driven by a non-nucleophilic organic base[3].

Fig 1: Logical pathways for synthesizing Ethyl 3-(4-fluorophenoxy)propanoate.

Reagent and Solvent Selection Matrix

Choosing the correct combination of reagents and solvents is the most critical factor in determining the purity profile of the final product. The table below summarizes the causality behind the selection of specific chemical environments.

| Route | Reagent / Catalyst | Solvent | Causality & Mechanistic Advantage | Operational Disadvantage |

| A (Williamson) | K₂CO₃ (Base) | DMF | Polar aprotic solvents like DMF poorly solvate anions, leaving the phenoxide highly nucleophilic. K₂CO₃ is chosen over NaOH because it is mild enough to prevent the saponification of the ethyl ester[2]. | The high boiling point of DMF requires extensive aqueous washing during workup to prevent residual solvent contamination. |

| A (Williamson) | Cs₂CO₃ (Base) | Acetone | The large ionic radius of Cesium creates a highly reactive "naked" phenoxide anion. Acetone is volatile and easily removed in vacuo. | Cs₂CO₃ is significantly more expensive than K₂CO₃, making it less viable for large-scale scale-up. |

| B (Oxa-Michael) | DBU (Catalyst) | Solvent-Free | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a superior non-nucleophilic amidine base that efficiently promotes oxa-Michael reactions of alcohols/phenols to activated alkenes under mild conditions without inducing unwanted transesterification[3]. | Exothermic at large scales; requires careful temperature control during the initial catalyst addition. |

| B (Oxa-Michael) | DABCO (Catalyst) | Acetonitrile | DABCO provides a milder alternative to DBU. Acetonitrile acts as a polar medium to stabilize the transition state of the conjugate addition. | Slower reaction kinetics compared to DBU; requires longer heating times to achieve full conversion. |

Experimental Workflows & Validated Protocols

The following protocols are designed as self-validating systems. By observing specific physical changes (e.g., color shifts, phase separations) and utilizing targeted workup strategies, researchers can ensure the integrity of the synthesis at every step.

Fig 2: Step-by-step experimental workflow for the DBU-catalyzed oxa-Michael addition.

Protocol A: Williamson Ether Synthesis (DMF / K₂CO₃ System)

This protocol is ideal when starting materials are readily available and traditional batch chemistry is preferred.

-

Phenoxide Generation: Charge an oven-dried round-bottom flask with 4-fluorophenol (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in anhydrous DMF (0.5 M concentration). Stir at room temperature for 30 minutes.

-

Self-Validation: The suspension will develop a slight yellow tint, confirming the deprotonation and formation of the potassium 4-fluorophenoxide intermediate.

-

-

Alkylation: Add ethyl 3-bromopropanoate (1.1 equiv) dropwise via syringe[2].

-

Propagation: Heat the mixture to 80 °C under a nitrogen atmosphere. Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The reaction is typically complete within 12–16 hours.

-

Quench & Extraction: Cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer with distilled water three times .

-

Causality: Multiple water washes are strictly required to partition the highly polar DMF into the aqueous phase and remove the KBr byproduct.

-

-

Isolation: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: DBU-Catalyzed Oxa-Michael Addition (Solvent-Free System)

This protocol is recommended for its 100% atom economy and elimination of halogenated waste.

-

Preparation: In a heavy-walled reaction vial, combine 4-fluorophenol (1.0 equiv) and ethyl acrylate (1.2 equiv).

-

Causality: A slight excess of the Michael acceptor (ethyl acrylate) is used to drive the equilibrium forward and ensure complete consumption of the phenol[4].

-

-

Catalysis: Add DBU (0.1 equiv, 10 mol%) dropwise[3]. The reaction is performed neat (solvent-free) to maximize the concentration of reactive species and adhere to green chemistry principles.

-

Propagation: Seal the vial and heat the mixture to 80 °C for 6–8 hours.

-

Quench & Workup: Cool the mixture to ambient temperature and dilute with EtOAc. Wash the organic phase with saturated aqueous NH₄Cl.

-

Causality: Washing with slightly acidic NH₄Cl is a proven method to protonate and extract the DBU catalyst into the aqueous phase without hydrolyzing the newly formed ethyl ester[4].

-

-

Isolation: Wash with brine, dry over MgSO₄, and concentrate. The crude product is often pure enough for downstream applications, but can be passed through a short silica plug if trace colored impurities remain.

Quantitative Data & Analytical Expectations

The choice of synthetic route directly impacts the reaction metrics. The table below provides baseline expectations for researchers executing these protocols.

| Parameter | Route A (Williamson, DMF) | Route B (Oxa-Michael, Solvent-Free) |

| Typical Isolated Yield | 80 – 85% | 88 – 95% |

| Reaction Time | 12 – 16 hours | 6 – 8 hours |

| Operating Temperature | 80 °C | 80 °C |

| Atom Economy | Lower (Generates KBr waste) | 100% (Direct addition) |

| Primary Impurity Risk | Residual DMF, unreacted alkyl halide | Trace DBU, unreacted ethyl acrylate |

| Purification Requirement | High (Aqueous washing, chromatography) | Low (Direct distillation or short plug) |

References

-

Polymer Chemistry (RSC Publishing). Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions. Retrieved from:[Link][3]

-

Organic Syntheses. Ruthenium-Catalyzed Direct Oxidative Alkenylation of Arenes through Twofold C-H Bond Functionalization in Water (Acrylate Workup Standards). Retrieved from:[Link][4]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate|97% [benchchem.com]

- 3. Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01271H [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Incorporating Ethyl 3-(4-fluorophenoxy)propanoate into Agrochemical Formulations

Introduction

Ethyl 3-(4-fluorophenoxy)propanoate is a compound belonging to the aryloxyphenoxypropionate class of molecules. This class includes several commercially successful herbicides known for their efficacy in controlling grass weeds in various crops.[1] The mode of action for many aryloxyphenoxypropionates involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in plants.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of Ethyl 3-(4-fluorophenoxy)propanoate into various agrochemical formulations. These application notes and protocols are designed to be a self-validating system, explaining the causality behind experimental choices and grounding them in established scientific principles and regulatory considerations.

The development of a stable and effective agrochemical formulation is a multi-faceted challenge that requires a deep understanding of the active ingredient's physicochemical properties, as well as the interplay between solvents, surfactants, and other co-formulants.[2][3] The goal of any formulation is to create a product that is easy to handle and apply, maintains its chemical and physical stability over time, and delivers the active ingredient to the target pest efficiently.[4][5]

This guide will cover the essential steps for developing three common types of agrochemical formulations: Emulsifiable Concentrates (ECs), Suspension Concentrates (SCs), and Wettable Powders (WPs). Each section will provide detailed protocols, the scientific rationale behind the selection of excipients, and critical quality control parameters to ensure the development of a robust and effective product.

Physicochemical Properties of Ethyl 3-(4-fluorophenoxy)propanoate

A thorough understanding of the physicochemical properties of an active ingredient is the cornerstone of formulation development. While specific experimental data for Ethyl 3-(4-fluorophenoxy)propanoate is not widely published, we can infer likely properties based on its chemical structure and data from similar compounds like Ethyl 3-(4-fluorophenyl)-3-oxopropanoate and other phenoxy herbicides.[6][7] It is imperative that researchers determine these properties experimentally for the specific batch of the active ingredient being used.

Table 1: Postulated Physicochemical Properties of Ethyl 3-(4-fluorophenoxy)propanoate and Their Impact on Formulation

| Property | Postulated Value/Characteristic | Formulation Implication |

| Physical Form | Likely a colorless liquid at room temperature. | Influences the choice between liquid (EC, SC) or solid (WP) formulations. |

| Melting Point | If solid, likely low to moderate. | A low melting point may preclude its use in certain solid formulations or require specific processing conditions.[8] |

| Boiling Point | Moderately high. | Important for determining appropriate drying temperatures if preparing a solid formulation and for assessing volatility. |

| Aqueous Solubility | Low.[7] | A key determinant for the type of formulation. Low solubility necessitates formulations like ECs, SCs, or WPs.[8][9] |

| Solubility in Organic Solvents | Expected to be soluble in a range of organic solvents. | Crucial for developing Emulsifiable Concentrate (EC) formulations.[2][10] |

| Vapor Pressure | Low to moderate.[7] | Affects potential for inhalation exposure and losses during application. |

| Stability | Susceptible to hydrolysis under alkaline conditions. | The pH of the formulation and spray solution must be controlled to prevent degradation.[11] |

Formulation Development Workflows

The selection of a formulation type depends on the active ingredient's properties, intended use, and cost considerations. Below are diagrams illustrating the general workflows for developing Emulsifiable Concentrate, Suspension Concentrate, and Wettable Powder formulations.

Caption: Emulsifiable Concentrate (EC) Development Workflow.

Caption: Suspension Concentrate (SC) Development Workflow.

Caption: Wettable Powder (WP) Development Workflow.

Section 1: Emulsifiable Concentrate (EC) Formulations

Emulsifiable concentrates are a widely used formulation type for water-insoluble active ingredients that are soluble in organic solvents.[2][10] When an EC is diluted with water in a spray tank, it spontaneously forms a stable oil-in-water emulsion.[3][12]

Principle

The core principle of an EC formulation is to dissolve the active ingredient in a water-immiscible solvent and then add a blend of emulsifiers.[12] The emulsifiers reduce the interfacial tension between the oil and water phases, allowing for the formation of a stable emulsion with fine droplets, typically in the range of 0.1 to 1.0 µm.[2][3]

Protocol for a 200 g/L Ethyl 3-(4-fluorophenoxy)propanoate EC

1. Materials:

-

Active Ingredient (AI): Ethyl 3-(4-fluorophenoxy)propanoate (Technical grade, >95% purity)

-

Solvent: Aromatic solvent (e.g., Solvesso™ 150 or a similar dearomatized fluid)

-

Emulsifiers: A blend of anionic and non-ionic surfactants. A common approach is to use a balanced pair system, such as a calcium dodecylbenzene sulfonate (anionic) and a castor oil ethoxylate (non-ionic).[12]

-

Stabilizer (optional): An epoxidized soybean oil can be added to scavenge acids and improve stability.

2. Equipment:

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

Analytical balance

3. Procedure:

-

Solvent and AI: To a beaker, add approximately 80% of the required volume of the aromatic solvent.

-

Dissolution: While stirring, slowly add the pre-weighed Ethyl 3-(4-fluorophenoxy)propanoate to the solvent. Continue stirring until the AI is completely dissolved.

-

Emulsifier Addition: Add the calculated amounts of the anionic and non-ionic emulsifiers to the solution. Typically, the total emulsifier concentration ranges from 5-15% of the total formulation weight.[12]

-

Final Volume: Add the remaining solvent to reach the final desired volume and stir until the solution is homogeneous.

Table 2: Example Recipe for a 200 g/L EC Formulation

| Component | Function | Concentration (w/v) |

| Ethyl 3-(4-fluorophenoxy)propanoate | Active Ingredient | 200 g/L |

| Calcium Dodecylbenzene Sulfonate | Anionic Emulsifier | 40 g/L |

| Castor Oil Ethoxylate (36 EO) | Non-ionic Emulsifier | 60 g/L |

| Aromatic Solvent | Solvent | q.s. to 1 L |

Quality Control for EC Formulations

-

Appearance: The concentrate should be a clear, homogeneous liquid, free from sediment or suspended matter.

-

Emulsion Stability: When diluted with water (e.g., CIPAC Standard Water D), the formulation should form a spontaneous and stable emulsion. There should be no significant creaming or separation after standing for a specified period (e.g., 2 hours).[13]

-

Low-Temperature Stability: The concentrate should be stored at low temperatures (e.g., 0°C for 7 days) to ensure that no crystallization of the active ingredient occurs.[][15]

-

Accelerated Storage Stability: The formulation should be stored at elevated temperatures (e.g., 54°C for 14 days) to assess its chemical and physical stability over a simulated two-year shelf life.[11][] The active ingredient content, emulsion stability, and pH should be re-tested after storage.

Section 2: Suspension Concentrate (SC) Formulations

Suspension concentrates, also known as flowables, are formulations where a solid active ingredient is dispersed in a liquid, typically water.[5][9] This formulation type is suitable for active ingredients with low water solubility and a high melting point.[9]

Principle

The key to a stable SC formulation is to mill the solid active ingredient to a very fine particle size (typically <5 µm) and to use a system of wetting and dispersing agents to prevent the particles from agglomerating.[8] A rheology modifier, such as xanthan gum, is also incorporated to create a structured network that holds the particles in suspension and prevents settling during storage.[5][16]

Protocol for a 400 g/L Ethyl 3-(4-fluorophenoxy)propanoate SC

(This protocol assumes Ethyl 3-(4-fluorophenoxy)propanoate is a solid at room temperature. If it is a liquid, an SC formulation is not appropriate).

1. Materials:

-

Active Ingredient (AI): Ethyl 3-(4-fluorophenoxy)propanoate (solid, technical grade)

-

Wetting Agent: e.g., a sodium lignosulfonate

-

Dispersing Agent: e.g., a naphthalene sulfonate condensate

-

Antifreeze: Propylene glycol

-

Rheology Modifier: Xanthan gum

-

Biocide: To prevent microbial growth

-

Antifoam Agent: e.g., a silicone-based antifoam

-

Water: Deionized

2. Equipment:

-

High-shear mixer

-

Bead mill (e.g., Dyno-Mill® or similar)

-

Particle size analyzer

3. Procedure:

-

Aqueous Phase Preparation: In a suitable vessel, mix the water, antifreeze, wetting agent, and dispersing agent until fully dissolved.

-

Mill Base Creation: While mixing with a high-shear mixer, slowly add the solid Ethyl 3-(4-fluorophenoxy)propanoate to the aqueous phase to create a slurry, known as the mill base.[16]

-

Wet Milling: Pass the mill base through a bead mill to reduce the particle size of the active ingredient. Monitor the particle size distribution until the desired range (e.g., D90 < 10 µm) is achieved.[16]

-

Final Formulation: In a separate vessel, pre-hydrate the xanthan gum in a portion of the water. Once the milling is complete, slowly add the hydrated xanthan gum, biocide, and antifoam agent to the milled concentrate under gentle agitation.

Table 3: Example Recipe for a 400 g/L SC Formulation

| Component | Function | Concentration (w/v) |

| Ethyl 3-(4-fluorophenoxy)propanoate | Active Ingredient | 400 g/L |

| Sodium Lignosulfonate | Wetting Agent | 20 g/L |

| Naphthalene Sulfonate Condensate | Dispersing Agent | 30 g/L |

| Propylene Glycol | Antifreeze | 50 g/L |

| Xanthan Gum | Rheology Modifier | 2 g/L |

| Biocide | Preservative | 1 g/L |

| Silicone Antifoam | Antifoam Agent | 1 g/L |

| Water | Carrier | q.s. to 1 L |

Quality Control for SC Formulations

-

Particle Size Distribution: This is a critical parameter for SCs, as it affects stability and bioavailability. It should be measured before and after storage.

-

Suspensibility: After dilution in water, a high percentage of the active ingredient should remain in suspension for a defined period (e.g., >80% after 30 minutes in CIPAC Standard Water D).[17]

-

Pourability: The formulation should be easily pourable from its container, with minimal residue.[17]

-

Storage Stability: Both low-temperature (0°C) and accelerated high-temperature (54°C) stability tests are essential.[] The formulation should show no signs of irreversible agglomeration, crystal growth, or significant changes in viscosity.[8]

Section 3: Wettable Powder (WP) Formulations

Wettable powders are dry formulations that are mixed with water to form a suspension before application.[18] They consist of the active ingredient, a carrier, a wetting agent, and a dispersing agent.[19]

Principle

The active ingredient is adsorbed onto or mixed with a porous, inert carrier.[20] A wetting agent is included to facilitate the mixing of the powder with water, while a dispersing agent ensures that the particles separate and remain suspended in the spray tank.[18]

Protocol for a 50% (w/w) Ethyl 3-(4-fluorophenoxy)propanoate WP

1. Materials:

-

Active Ingredient (AI): Ethyl 3-(4-fluorophenoxy)propanoate (Technical grade)

-

Carrier: Kaolin clay or silica

-

Wetting Agent: Sodium lauryl sulfate

-

Dispersing Agent: Sodium lignosulfonate

-

Antifoam Agent (optional): A powdered antifoam

2. Equipment:

-

Ribbon blender or similar powder mixer

-

Air mill or hammer mill

3. Procedure:

-

Pre-blending: In a blender, combine the carrier, wetting agent, and dispersing agent and mix until uniform.

-

AI Incorporation: If the AI is a solid, add it to the blender and continue mixing. If the AI is a liquid, it can be sprayed onto the carrier while it is being mixed to ensure even impregnation.[20]

-

Milling: Mill the blended powder to the desired particle size. A fine particle size is necessary for good suspensibility.[21]

Table 4: Example Recipe for a 50% WP Formulation

| Component | Function | Concentration (% w/w) |

| Ethyl 3-(4-fluorophenoxy)propanoate | Active Ingredient | 50% |

| Sodium Lauryl Sulfate | Wetting Agent | 3% |

| Sodium Lignosulfonate | Dispersing Agent | 5% |

| Kaolin Clay | Carrier | 42% |

Quality Control for WP Formulations

-

Wettability: The time it takes for the powder to become completely wet when added to water should be within specified limits (e.g., < 1 minute).[18]

-

Suspensibility: Similar to SCs, a high percentage of the active ingredient should remain in suspension after dilution.[13]

-

Fineness (Particle Size): The particle size of the powder affects its suspensibility and can be checked by passing a suspension through a sieve.[19]

-

Storage Stability: The powder should be stored under accelerated conditions to check for caking, changes in particle size, and degradation of the active ingredient.[]

Adjuvants for Phenoxy Herbicides

The efficacy of phenoxy herbicides like Ethyl 3-(4-fluorophenoxy)propanoate can often be enhanced by the addition of adjuvants to the spray tank.[22] Adjuvants can improve spray retention on the leaf surface, increase the penetration of the active ingredient through the plant cuticle, and overcome antagonism from hard water.[23]

Commonly used adjuvants with phenoxy herbicides include:

-

Non-ionic Surfactants (NIS): Improve spreading and wetting of the spray droplets on the leaf surface.[22]

-

Crop Oil Concentrates (COC): A mixture of petroleum or vegetable-based oil and a surfactant, which can enhance penetration through waxy leaf cuticles.[22]

-

Ammonium Sulfate (AMS): Often used to condition hard water and can improve the uptake of some weak acid herbicides.[22][24]

Regulatory and Safety Considerations

The development and commercialization of any agrochemical product are subject to stringent regulatory oversight by agencies such as the U.S. Environmental Protection Agency (EPA) and are guided by international standards like the OECD Guidelines for the Testing of Chemicals.[25][26][27] It is essential to conduct comprehensive studies on the formulation's toxicology, environmental fate, and residues in crops.[28][29][30] All formulation development and testing should be performed in compliance with Good Laboratory Practice (GLP) standards.

Conclusion